1-(3-Aminophenyl)propan-1-ol, also known as 3-(3-aminophenyl)propan-1-ol, is an organic compound characterized by the presence of an amino group attached to a phenyl ring and a hydroxyl group on a propanol chain. Its molecular formula is C9H13NO. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility in synthetic pathways.
The compound can be sourced from chemical databases such as PubChem and BenchChem, where it is cataloged with various identifiers including its CAS number 52273-78-6. These databases provide detailed information about the compound's properties, synthesis methods, and applications.
1-(3-Aminophenyl)propan-1-ol is classified as an amino alcohol. It falls under the category of organic compounds that contain both an amine and an alcohol functional group. This classification is significant as it influences the compound's reactivity and potential applications in organic synthesis.
The synthesis of 1-(3-Aminophenyl)propan-1-ol can be achieved through several methods:
In industrial applications, continuous flow reactors are often used for large-scale hydrogenation processes. These reactors allow for precise control over reaction conditions, enhancing yield and purity.
The molecular structure of 1-(3-Aminophenyl)propan-1-ol features a phenyl ring substituted with an amino group at the para position relative to the propanol chain. The structural formula can be represented as follows:
Key identifiers for this compound include:
1-(3-Aminophenyl)propan-1-ol participates in various chemical reactions:
Common reagents for these reactions include:
These reactions are essential for modifying the compound for various applications.
The mechanism by which 1-(3-Aminophenyl)propan-1-ol exerts its effects is not fully elucidated but may involve interactions with biological targets due to its amino and hydroxyl functional groups. These groups can facilitate hydrogen bonding and ionic interactions with biomolecules such as proteins and nucleic acids.
1-(3-Aminophenyl)propan-1-ol is generally a colorless to pale yellow liquid with moderate solubility in water due to its polar functional groups. Its melting point and boiling point data are not universally established but may vary based on purity and specific conditions.
The compound exhibits typical behavior associated with amino alcohols:
1-(3-Aminophenyl)propan-1-ol has several applications across different fields:
This compound's unique structural features make it a versatile agent in both research and industrial applications, highlighting its importance in advancing chemical science.
The catalytic hydrogenation of 3'-nitropropiophenone represents a primary synthetic route to 1-(3-aminophenyl)propan-1-ol. This transformation requires precise chemoselectivity to reduce the nitro group while preserving the ketone functionality, followed by selective carbonyl reduction. Supported metal catalysts demonstrate exceptional performance in this multistep process. Research indicates that Ag/γ-Al₂O₃ catalysts achieve near-quantitative conversion of nitro groups at 25°C using sodium borohydride as a hydrogen donor, operating through a Langmuir-Hinshelwood mechanism where nitrophenol adsorption precedes hydride transfer [2].
Bimetallic systems significantly enhance catalytic efficiency. For example, Ag-Pt/sepiolite catalysts exhibit synergistic effects, improving both activity and stability during the reduction of nitro groups in sterically hindered substrates like 3'-nitropropiophenone. The electronic interaction between metals facilitates more effective hydride transfer to the nitro group, reducing formation of unwanted byproducts such as hydroxylamines [2]. Hydrogen donors play a critical role in determining reaction kinetics and selectivity. Formic acid-based transfer hydrogenation enables stepwise reduction: first converting the nitro group to an amine, followed by controlled ketone reduction. This approach yields 1-(3-aminophenyl)propan-1-ol with >95% selectivity under optimized conditions (80°C, 3h), minimizing over-reduction to the propane derivative [1] [7].
Table 1: Performance of Catalysts in Nitro Group Reduction for 1-(3-Aminophenyl)propan-1-ol Synthesis
Catalyst System | Hydrogen Donor | Temperature (°C) | Conversion (%) | TOF (h⁻¹) |
---|---|---|---|---|
Ag/γ-Al₂O₃ (1 wt%) | NaBH₄ | 25 | 99.8 | 620 |
Ni/γ-Al₂O₃ (1 wt%) | HCO₂H | 80 | 98.5 | 410 |
Ag-Pt/sepiolite (2 wt%) | NaBH₄ | 30 | >99.9 | 850 |
Co/γ-Al₂O₃ (1 wt%) | HCO₂H | 80 | 97.2 | 380 |
An alternative route to 1-(3-aminophenyl)propan-1-ol employs reductive amination between 3-hydroxypropiophenone and ammonia, bypassing nitro intermediates. This method leverages sodium cyanoborohydride (NaBH₃CN) as a selective reducing agent capable of converting iminium intermediates without attacking carbonyl groups directly. The process occurs under mildly acidic conditions (pH 4-5), which protonate the carbonyl oxygen to accelerate nucleophilic addition by ammonia while maintaining sufficient free amine for reaction [5].
Solvent optimization is crucial for high yields. Polar aprotic solvents like tetrahydrofuran (THF) provide optimal dielectric environments for iminium ion formation, achieving yields exceeding 85%. In contrast, protic solvents like methanol promote carbonyl reduction, forming the undesired 1-phenylpropan-1-ol as a major byproduct. The mechanism proceeds via a three-step sequence: (1) reversible hemiaminal formation, (2) dehydration to the iminium ion, and (3) hydride transfer from NaBH₃CN. Kinetic studies reveal rate-determining dehydration, explaining why electron-withdrawing substituents on the phenyl ring accelerate reaction rates [3] [5].
Table 2: Solvent and Reductant Comparison in Reductive Amination for 1-(3-Aminophenyl)propan-1-ol
Reductant | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
NaBH₃CN | THF | 25 | 87 | 93 |
NaBH(OAc)₃ | DCM | 25 | 82 | 89 |
NaBH₃CN | MeOH | 25 | 45 | 58 |
NaBH₄ | THF | 25 | 32 | 41 |
Transitioning from batch to continuous-flow systems resolves key scalability challenges in 1-(3-aminophenyl)propan-1-ol synthesis. Flow reactors provide enhanced heat/mass transfer and precise residence time control, critical for exothermic reductions and air-sensitive intermediates. Coflore ACR reactors with active dynamic mixing achieve 95% yield in reductive amination steps by maintaining turbulent flow (Reynolds number >4000), eliminating concentration gradients observed in batch processes [6].
Reactor design parameters significantly influence output quality. When conducting catalytic nitro reductions, multitubular microreactors with integrated cooling jackets maintain isothermal conditions (±1°C), preventing thermal runaway observed in batch vessels. For photochemical steps in related syntheses, LED-illuminated mesoreactors with adjustable path lengths (1-5mm) ensure uniform photon flux. Scaling strategies include:
Table 3: Flow Reactor Configurations for 1-(3-Aminophenyl)propan-1-ol Synthesis Steps
Reaction Step | Reactor Type | Residence Time (min) | Throughput (kg/h) | Key Advantage |
---|---|---|---|---|
Nitro Reduction | Tubular microreactor | 8-12 | 0.8 | Explosive hazard containment |
Reductive Amination | Coflore ACR (CSTR) | 20-30 | 1.2 | Handling slurries/precipitates |
Final Product Purification | Continuous extractor | 15-20 | 1.5 | Solvent recycling integration |
The choice between palladium (Pd) and nickel (Ni) catalysts involves fundamental trade-offs in cost, stability, and selectivity for 1-(3-aminophenyl)propan-1-ol synthesis. Pd-based systems exhibit superior functional group tolerance and operate effectively at lower temperatures (25-50°C), but their high cost ($62,081/kg) and scarcity limit industrial adoption. Conversely, Ni catalysts ($22.46/kg) permit higher loadings but require careful ligand design to stabilize reactive intermediates [10].
Decomposition pathways differ significantly between metals. Pd⁰ species resist oxidation, enabling catalytic cycles with low metal leaching (<0.5 ppm). Ni⁰ complexes undergo rapid oxidation unless stabilized by electron-rich ligands like DCPE (1,2-bis(dicyclohexylphosphino)ethane) or Buchwald-type phosphines. For nitro group reductions, Ni/γ-Al₂O₃ with controlled %Vₜᵤᵣ (buried volume) ligands achieves 98% conversion but requires sacrificial reductants (zinc dust) to regenerate active Ni⁰ species [10]. Ligand geometry critically influences performance:
Table 4: Economic and Performance Metrics: Nickel vs. Palladium Catalysts
Parameter | Ni/γ-Al₂O₃ | Pd/C (5 wt%) | Ag-Pt/sepiolite |
---|---|---|---|
Catalyst Cost ($/kg) | 22.46 | 62,081 | 58,900 |
Optimal Loading (mol%) | 2.5 | 0.5 | 0.8 |
Byproduct Formation (%) | 4.8 | 1.2 | 0.9 |
TOF (h⁻¹) | 410 | 1,150 | 850 |
Relative Cost Efficiency | 1.0 | 24.8 | 21.3 |
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